Introduction: Understanding N-Hexylpyridinium Trifluoromethanesulfonate
Introduction: Understanding N-Hexylpyridinium Trifluoromethanesulfonate
An In-depth Technical Guide to N-Hexylpyridinium Trifluoromethanesulfonate
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Hexylpyridinium Trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its use in advanced applications.
N-Hexylpyridinium Trifluoromethanesulfonate, often abbreviated as [C₆Py][OTf], is a pyridinium-based ionic liquid (IL). Ionic liquids are a class of salts that are liquid at relatively low temperatures, often below 100 °C. They are composed of an organic cation and an organic or inorganic anion. The unique combination of the N-hexylpyridinium cation and the trifluoromethanesulfonate (triflate) anion imparts a specific set of properties that make it a compound of interest.
These properties, including negligible vapor pressure, non-flammability, high thermal stability, and a wide electrochemical window, position [C₆Py][OTf] as a versatile tool in various scientific domains.[1] Its utility spans from being a "green" recyclable solvent in organic synthesis to a high-performance electrolyte in electrochemical devices.[2] This guide delves into the core chemical characteristics that underpin these applications.
Core Physicochemical Properties
The macroscopic properties of N-Hexylpyridinium Trifluoromethanesulfonate are a direct consequence of its ionic structure. The interplay between the bulky organic cation and the weakly coordinating triflate anion governs its physical state, stability, and solvent behavior.
| Property | Value | Source(s) |
| CAS Number | 623167-81-7 | [3] |
| Molecular Formula | C₁₂H₁₈F₃NO₃S | [3] |
| Molecular Weight | 313.34 g/mol | [3] |
| Appearance | White to pale yellow solid/powder | [4][5] |
| Melting Point | 63 °C | [3] |
| Synonyms | N-Hexylpyridinium triflate, HexPy OTf | [3] |
Thermal Stability: Ionic liquids featuring the triflate anion are recognized for their high thermal stability.[6] Thermogravimetric analysis (TGA) on analogous pyridinium and imidazolium ILs demonstrates that decomposition temperatures can range from 200 °C to over 400 °C, a stability largely influenced by the nature of the anion.[7] While specific TGA data for N-hexylpyridinium trifluoromethanesulfonate is not readily available in the provided search results, studies on similar structures suggest it possesses robust thermal integrity, making it suitable for applications requiring elevated temperatures.[7][8][9]
Solubility: The solubility of ionic liquids is tunable based on the cation and anion pairing.[1] The triflate anion generally imparts a degree of hydrophilicity. Pyridinium trifluoromethanesulfonate (the parent compound without the hexyl chain) is miscible with water and soluble in polar solvents.[5] The presence of the C₆ alkyl chain on the pyridinium cation introduces hydrophobic character, suggesting that N-Hexylpyridinium Trifluoromethanesulfonate will have moderate solubility in both polar and nonpolar organic solvents, a feature that can be exploited for biphasic catalysis and extractions.
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of N-Hexylpyridinium Trifluoromethanesulfonate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridinium ring, typically found in the downfield region (δ 8.0-9.0 ppm). The protons of the hexyl chain will appear in the upfield region (δ 0.8-4.6 ppm), with the methylene group adjacent to the nitrogen atom being the most deshielded.
-
¹⁹F-NMR: A sharp singlet is the characteristic signal for the triflate anion's CF₃ group. For similar triflate ILs, this peak appears around -78.0 ppm to -79.0 ppm.[6][10] This signal is a definitive indicator of the triflate anion's presence and purity.
-
¹³C-NMR: The carbon spectrum will show aromatic signals for the pyridinium ring and aliphatic signals for the hexyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Strong absorption bands associated with the S=O stretching and C-F stretching of the triflate anion are expected. Aromatic C-H and C=N stretching vibrations will confirm the pyridinium cation.
Synthesis and Purification
The synthesis of pyridinium-based ionic liquids is typically achieved through quaternization of the parent pyridine. The following protocol describes a common and effective method.
Experimental Protocol: Synthesis via Alkylation
This two-step process involves the initial alkylation of pyridine with a hexyl halide, followed by an anion exchange (metathesis) reaction. A more direct, one-step synthesis is also possible but often requires more specialized reagents.
Step 1: Quaternization of Pyridine
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (1.0 eq) and 1-bromohexane (1.1 eq) in a suitable solvent like acetonitrile or toluene.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 18-24 hours.[11]
-
Isolation: After cooling to room temperature, the product, N-hexylpyridinium bromide, may precipitate. If not, remove the solvent under reduced pressure. Wash the resulting solid or viscous oil with a non-polar solvent like diethyl ether or hexane to remove unreacted 1-bromohexane. Dry the product under vacuum.
Step 2: Anion Metathesis
-
Dissolution: Dissolve the N-hexylpyridinium bromide from Step 1 in deionized water.
-
Anion Exchange: In a separate flask, dissolve an equimolar amount of a triflate salt (e.g., lithium triflate or silver triflate) in deionized water. Add this solution dropwise to the stirred N-hexylpyridinium bromide solution at room temperature.
-
Precipitation & Extraction: The formation of a less water-soluble salt (LiBr/AgBr) will drive the reaction. If the desired ionic liquid is hydrophobic, it will form a separate phase. Extract the ionic liquid using a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer multiple times with deionized water to remove any remaining inorganic salt impurities.
-
Final Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Further drying under high vacuum at a moderately elevated temperature (e.g., 60-70 °C) is crucial to remove residual water and solvent, as these impurities can significantly affect electrochemical properties.[12]
Synthesis Workflow Diagram
Caption: Synthesis Workflow for N-Hexylpyridinium Trifluoromethanesulfonate.
Electrochemical Properties and Applications
The defining feature of ionic liquids in electrochemistry is their wide electrochemical stability window (ESW). The ESW is the potential range over which the electrolyte remains stable without being oxidized or reduced.[13]
-
Electrochemical Window (ESW): The ESW of an ionic liquid is determined by the reduction potential of the cation and the oxidation potential of the anion.[14] The pyridinium cation is generally reduced at the cathodic limit, while the triflate anion is oxidized at the anodic limit. The resulting ESW for triflate-based ILs is typically wide, making them suitable for high-voltage applications.[6][13] It is critical to note that impurities, particularly water, can significantly narrow the effective ESW.[12]
-
Ionic Conductivity: N-Hexylpyridinium Trifluoromethanesulfonate is a good ionic conductor. Conductivity is temperature-dependent, increasing as viscosity decreases with rising temperature.[15] This property is essential for its function as an electrolyte.
Applications: The favorable electrochemical properties of pyridinium triflate ILs make them candidates for several applications:
-
Electrolytes for Energy Storage: Their wide ESW and good conductivity are advantageous for high-voltage batteries and supercapacitors.[2][13]
-
Electrosynthesis: They provide a stable medium for electrochemical reactions, potentially enabling novel synthetic pathways.[2]
-
Catalysis: As reaction solvents, they can enhance reaction rates and selectivity in various organic reactions, including Diels-Alder reactions, and facilitate catalyst recycling.
Safety and Handling
As a laboratory chemical, N-Hexylpyridinium Trifluoromethanesulfonate requires careful handling.
Hazard Summary:
-
H290: May be corrosive to metals.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H402: Harmful to aquatic life.
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. In case of contact, immediately follow first-aid procedures: flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. Due to its corrosive nature towards metals, store in the original, corrosion-resistant container.
-
Spills: In case of a spill, absorb the material with an inert binder, collect it, and place it in a suitable container for disposal. Avoid release into the environment.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Laboratory Safety Workflow
Caption: Safe Handling Workflow for Ionic Liquids.
Conclusion
N-Hexylpyridinium Trifluoromethanesulfonate is a valuable ionic liquid with a compelling profile of high thermal stability, a wide electrochemical window, and tunable solubility. These properties make it a powerful tool for researchers in electrochemistry, organic synthesis, and materials science. Understanding its core chemical characteristics, synthesis protocols, and safety requirements, as detailed in this guide, is essential for leveraging its full potential in innovative scientific applications.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Hexylpyridinium trifluoromethanesulfonate.
-
IoLiTec. (n.d.). 1-Hexylpyridinium triflate, >99%.
-
ResearchGate. (n.d.). Synthesis of ionic liquid-based pyridinium.
-
PubChem. (n.d.). 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide. National Center for Biotechnology Information.
-
Wiley-VCH. (2007). Supporting Information.
-
IoLiTec. (2022). Safety Data Sheet: 1-Hexylpyridinium bis(trifluoromethylsulfonyl)imide.
-
TCI Chemicals. (2025). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate.
-
National Institute of Standards and Technology. (2012). ThermoML: J. Chem. Thermodyn. 2012, 55, 159-165.
-
ChemicalBook. (n.d.). N-HEXYLPYRIDINIUM TRIFLUOROMETHANESULFONATE CAS#: 623167-81-7.
-
ChemicalBook. (n.d.). N-HEXYLPYRIDINIUM TRIFLUOROMETHANESULFONATE | 623167-81-7.
-
ResearchGate. (2012). Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid.
-
Huddleston, J. G., et al. (2001). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 6(12), 1036-1044.
-
Hapiot, P., & Lagrost, C. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Chemical Reviews, 108(7), 2238-2265.
-
Solvionic. (n.d.). Ionic liquids.
-
Fisher Scientific. (2024). Safety Data Sheet: Pyridinium trifluoromethanesulfonate.
-
Organic Syntheses. (2014). A PALLADIUM-CATALYZED COUPLING OF (Z)-ENYNE-DICARBONATES WITH ARYLBORONIC ACIDS. Org. Synth., 91, 39-51.
-
precisionFDA. (n.d.). 1-HEXYLPYRIDINIUM.
-
TCI Chemicals. (n.d.). Ionic Liquids.
-
Vatamanu, J., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B, 115(18), 5319-5331.
-
Smith, A. M., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(8), 1888.
-
Ishihara, K., et al. (2018). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Molbank, 2018(3), M1003.
-
Gacino, F. M., et al. (2011). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. Journal of Chemical & Engineering Data, 56(11), 4088-4099.
-
Mousavi, M. P. S., et al. (2020). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 8, 29.
-
ResearchGate. (2005). Thermal stability and crystallization of N -alkyl- N -alkyl′-pyrrolidinium imides.
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.
-
PubChem. (n.d.). Pyridinium Trifluoromethanesulfonate. National Center for Biotechnology Information.
-
The Electrochemical Society. (2007). Electrochemical Applications of Room-Temperature Ionic Liquids.
-
Martins, V. L., et al. (2017). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 22(8), 1275.
-
ResearchGate. (2021). Influence of experimental conditions on the electrochemical window. Case study on bis(trifluoromethylsulfonyl)imide-based ionic liquids.
-
Chemsrc. (n.d.). Pyridinium trifluoromethanesulfonate | CAS#:52193-54-1.
-
Husson, P., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 102-108.
-
Giffin, G. A., et al. (2018). Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. Molecules, 23(11), 2999.
-
The Organic Chemistry Tutor. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
Sources
- 1. Ionic liquids [solvionic.com]
- 2. electrochem.org [electrochem.org]
- 3. 1-Hexylpyridinium triflate, >99% | IoLiTec [iolitec.de]
- 4. N-HEXYLPYRIDINIUM TRIFLUOROMETHANESULFONATE CAS#: 623167-81-7 [m.chemicalbook.com]
- 5. Pyridinium trifluoromethanesulfonate | CAS#:52193-54-1 | Chemsrc [chemsrc.com]
- 6. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ThermoML:J. Chem. Thermodyn. 2012, 55, 159-165 [trc.nist.gov]
- 9. Thermal stability of imidazolium-based ionic liquids | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. ceder.berkeley.edu [ceder.berkeley.edu]
- 15. researchgate.net [researchgate.net]
